1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-2-propanethiol
Overview
Description
The compound is a derivative of 3-Chloro-5-(trifluoromethyl)pyridin-2-amine and 2-Methyl-1-propanethiol . The former is a light yellow crystalline substance and the latter is used to form brain-targeted drug delivery systems (BTDS) .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reactants present. For example, trifluoromethylated compounds are often involved in aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine has a melting point of 86-90 °C, a boiling point of 205°C, and a density of 1.4650 (estimate) .Scientific Research Applications
Synthesis and Structural Studies
- Mononuclear Mn(II) Complexes Synthesis : Utilization in synthesizing mononuclear Mn(II) complexes, exploring different configurations depending on the ligand and counterion, and investigating high-field electron paramagnetic resonance spectra and density-functional theory calculations (Hureau et al., 2008).
Chemical Reactions and Mechanisms
- Cyclization Reactions : Involvement in acid-catalysed cyclization reactions, forming various intermediates and end products in organic synthesis (Schneider & Pook, 1986).
- Synthesis of Fluorine-Containing Pyrimidines : Applied in the condensation processes to create fluorine-containing tetrasubstituted pyrimidines (Il'chenko et al., 1981).
Application in Material Science
- Electrochemical Synthesis : Utilized in the electrochemical synthesis of key intermediates for further organic compounds (Monoi & Hara, 2012).
- Development of Novel Polyimides : Contributed to the synthesis of novel organosoluble fluorinated polyimides, emphasizing on the synthesis process and characterization of these high-performance polymers (Chung & Hsiao, 2008).
Molecular Studies and Hydrogen Bonding
- Hydrogen Bonding in Anticonvulsants : Investigated in the context of hydrogen bonding in anticonvulsant enaminones, highlighting the crystal structures and hydrogen bond networks (Kubicki et al., 2000).
Synthesis of Heterocyclic Compounds
- Synthesis of Novel Heterocyclic Systems : Played a role in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis (Abass et al., 2010).
Application in Polymer Science
- Creation of Fluorinated Polyamides : Facilitated the synthesis and characterization of novel polyamides derived from specific aromatic diamines, focusing on their solubility, thermal stability, and potential applications in microelectronics (Li et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-methylpropane-2-thiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N2S/c1-9(2,17)5-16-8-7(11)3-6(4-15-8)10(12,13)14/h3-4,17H,5H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKGRLGOVMWZQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=C(C=C(C=N1)C(F)(F)F)Cl)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144151 | |
Record name | 1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-2-methyl-2-propanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321432-53-5 | |
Record name | 1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-2-methyl-2-propanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321432-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-2-methyl-2-propanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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